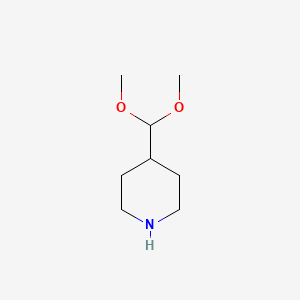

4-(Dimethoxymethyl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(dimethoxymethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-10-8(11-2)7-3-5-9-6-4-7/h7-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYPNDIREOHZKFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1CCNCC1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595539 | |

| Record name | 4-(Dimethoxymethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188646-83-5 | |

| Record name | 4-(Dimethoxymethyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dimethoxymethyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 4-(Dimethoxymethyl)piperidine

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Dimethoxymethyl)piperidine

In the landscape of modern pharmaceutical and fine chemical synthesis, piperidine scaffolds are ubiquitous, forming the core of numerous biologically active molecules.[1][2] Among the vast array of piperidine derivatives, this compound (CAS No: 188646-83-5; Molecular Formula: C₈H₁₇NO₂) emerges as a particularly valuable and versatile building block.[3][4][5] Its structure features a stable dimethyl acetal group at the 4-position, which serves as a masked aldehyde. This latent functionality allows for the selective modification of the piperidine nitrogen or other parts of a larger molecule without unintended reactions at the aldehyde site. The acetal can be readily deprotected under acidic conditions to reveal the highly reactive formyl group, paving the way for subsequent transformations such as reductive amination, Wittig reactions, or oxidation.[6][7]

This guide provides a comprehensive overview of a robust synthetic route to this compound and details the essential analytical techniques required for its thorough characterization, offering field-proven insights for researchers, chemists, and drug development professionals.

Part 1: A Logic-Driven Approach to Synthesis

The synthesis of this compound is most effectively approached through a two-step sequence starting from a commercially available precursor, 4-pyridinecarboxaldehyde. The core strategy hinges on a critical principle of synthetic chemistry: chemoselectivity . The aldehyde group is more susceptible to reduction than the aromatic pyridine ring. Therefore, to selectively hydrogenate the ring while preserving the aldehyde, the aldehyde must first be "protected" in a less reactive form. The dimethyl acetal is an ideal protecting group for this purpose as it is stable to the catalytic hydrogenation conditions required for the subsequent step.[8]

A validated and high-yield synthesis is detailed in the patent literature, which forms the basis of the protocol described herein.[1] This method involves the initial formation of 4-(dimethoxymethyl)pyridine, followed by the catalytic hydrogenation of the pyridine ring.

Synthetic Pathway Overview

Sources

- 1. CN112661694B - Preparation method of 4- (dimethoxymethyl) -piperidine - Google Patents [patents.google.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. This compound | C8H17NO2 | CID 18678521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-(Dimethoxymethyl)-piperidine CAS#: 188646-83-5 [m.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. Dimethyl Acetals [organic-chemistry.org]

- 8. total-synthesis.com [total-synthesis.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Dimethoxymethyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethoxymethyl)piperidine is a heterocyclic amine that serves as a valuable intermediate in organic synthesis. Its structure, featuring a piperidine ring substituted at the 4-position with a protected aldehyde (a dimethyl acetal), makes it a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The piperidine moiety is a common scaffold in a wide array of approved drugs, valued for its ability to impart favorable pharmacokinetic properties.[1][2] Understanding the fundamental physicochemical properties of this compound is therefore crucial for its effective use in synthetic chemistry and drug discovery workflows. This guide provides a comprehensive overview of its key physicochemical characteristics, supported by detailed experimental protocols for their determination.

Chemical Structure and Properties

The molecular structure of this compound is foundational to its chemical behavior. The presence of a basic secondary amine within the piperidine ring and the acetal functional group dictates its reactivity and physical properties.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO₂ | [3][4] |

| Molecular Weight | 159.23 g/mol | [3][4] |

| CAS Number | 188646-83-5 | [4] |

| Appearance | Colorless to pale yellow liquid | [3] |

Core Physicochemical Data

The following table summarizes the key physicochemical parameters of this compound. It is important to note that much of the publicly available data for this specific compound is predicted rather than experimentally determined. This underscores the importance of the experimental protocols provided in this guide for obtaining precise, validated data.

| Parameter | Predicted Value | Experimental Protocol |

| Boiling Point | 196.3 ± 10.0 °C at 760 mmHg | |

| Density | 0.951 ± 0.06 g/cm³ | |

| pKa (of the conjugate acid) | 10.14 ± 0.10 | |

| Melting Point | Not available | - |

| Solubility | No data available, but expected to be miscible with water and soluble in common organic solvents.[5] | |

| LogP | No data available |

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methoxy protons, and the acetal proton. The chemical shifts and coupling patterns will be influenced by the chair conformation of the piperidine ring.

-

Piperidine Ring Protons (axial and equatorial): Multiplets in the range of 1.0-3.0 ppm.

-

Methoxy Protons (-OCH₃): A singlet at approximately 3.3 ppm.

-

Acetal Proton (-CH(OCH₃)₂): A triplet or doublet of doublets around 4.2-4.5 ppm.

-

Amine Proton (-NH-): A broad singlet, the chemical shift of which is dependent on solvent and concentration.

Expected ¹³C NMR Spectral Features: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Piperidine Ring Carbons: Signals in the aliphatic region (25-50 ppm).

-

Methoxy Carbons (-OCH₃): A signal around 52-55 ppm.

-

Acetal Carbon (-CH(OCH₃)₂): A signal in the range of 100-105 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

-

N-H Stretch: A moderate, somewhat broad absorption in the region of 3300-3500 cm⁻¹.

-

C-H Stretch (aliphatic): Strong absorptions between 2800 and 3000 cm⁻¹.

-

C-O Stretch (acetal): Strong, characteristic bands in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound.

-

Molecular Ion (M⁺): Under electron ionization (EI), the molecular ion peak is expected at m/z = 159.

-

Key Fragmentation Pathways: A characteristic fragmentation pattern for piperidine derivatives involves α-cleavage adjacent to the nitrogen atom.[6] For this molecule, a significant fragment would likely result from the loss of a methoxy group (•OCH₃) to form a stable oxonium ion. Another probable fragmentation is the loss of the entire dimethoxymethyl substituent.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.

Methodology:

-

Sample Preparation: Fill a small test tube or a fusion tube to a depth of about 1-2 cm with this compound.

-

Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the capillary tube, sealed end up, into the sample tube.

-

Apparatus Assembly: Attach the sample tube to a thermometer using a rubber band or wire. The bottom of the sample tube should be level with the thermometer bulb.

-

Heating: Suspend the thermometer and sample tube assembly in a Thiele tube filled with a suitable heating oil (e.g., mineral oil or silicone oil). The sample should be positioned in the main body of the Thiele tube.

-

Observation: Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle. As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Equilibrium: Continue heating until a continuous and rapid stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.

Caption: Workflow for Boiling Point Determination.

Density Determination (Pycnometer Method)

A pycnometer is a flask with a specific volume used for precise density measurements of liquids.

Methodology:

-

Pycnometer Preparation: Clean and dry a pycnometer of known volume.

-

Weighing the Empty Pycnometer: Accurately weigh the empty, dry pycnometer.

-

Filling the Pycnometer: Fill the pycnometer with this compound, ensuring there are no air bubbles. Insert the stopper and allow any excess liquid to overflow.

-

Temperature Equilibration: Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20 °C or 25 °C).

-

Final Weighing: Carefully dry the outside of the pycnometer and weigh it.

-

Calculation: The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the volume of the pycnometer.

pKa Determination (Potentiometric Titration)

This method determines the pKa by creating a titration curve of the amine with a strong acid.

Methodology:

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water.

-

Apparatus Setup: Calibrate a pH meter using standard buffer solutions. Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, known increments.

-

Data Collection: Record the pH of the solution after each addition of the acid titrant, allowing the reading to stabilize.

-

Titration Curve: Plot the measured pH versus the volume of acid added.

-

pKa Determination: The pKa is the pH at the half-equivalence point, where half of the amine has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Solubility Assessment (Qualitative)

A qualitative assessment of solubility in various solvents is a crucial first step in characterizing a new compound.

Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, chloroform, hexane).

-

Sample Addition: To 1 mL of each solvent in a separate test tube, add a small, known amount of this compound (e.g., 10 mg).

-

Observation: Agitate the mixture and observe if the compound dissolves completely.

-

Classification: Classify the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent. For more quantitative results, gradually add more solute until saturation is reached.

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Methodology:

-

Phase Preparation: Prepare a mixture of n-octanol and water and allow the two phases to become mutually saturated by shaking them together for an extended period, followed by separation.

-

Sample Preparation: Prepare a stock solution of this compound in the aqueous phase.

-

Partitioning: In a separatory funnel, combine a known volume of the aqueous stock solution with a known volume of the n-octanol phase.

-

Equilibration: Shake the funnel for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Allow the phases to separate completely.

-

Concentration Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique (e.g., GC-MS, HPLC).

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Applications in Synthesis

This compound is a valuable intermediate in organic synthesis due to the presence of the protected aldehyde and the secondary amine. The acetal group is stable under basic conditions, allowing for reactions at the nitrogen atom, such as N-alkylation or N-acylation. The aldehyde can be deprotected under acidic conditions to yield 4-formylpiperidine, which can then undergo a variety of reactions, including reductive amination, Wittig reactions, and aldol condensations. This dual functionality makes it a key building block for the synthesis of a wide range of piperidine-containing target molecules with potential biological activity.[2]

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory. It is classified as a combustible liquid and may be harmful if swallowed. It can cause skin and serious eye irritation, and may cause respiratory irritation. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

This technical guide provides a comprehensive overview of the known and expected physicochemical properties of this compound. While experimental data for this specific compound is limited in the public domain, the provided information on its predicted properties, expected spectroscopic behavior, and detailed experimental protocols offers a solid foundation for researchers, scientists, and drug development professionals. The versatility of this compound as a synthetic intermediate highlights the importance of a thorough understanding of its chemical and physical characteristics for its successful application in the synthesis of novel and potentially bioactive molecules.

References

- O'Hagan, D. (2000). Piperidine and pyrrolidine alkaloids.

- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.

-

LookChem. (n.d.). Cas 188646-83-5, this compound. Retrieved from [Link][3]

-

Piperidine. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link][7]

-

Solubility of Things. (n.d.). Piperidine. Retrieved from [Link][5]

-

Chemistry LibreTexts. (2023, August 29). 24.11: Spectroscopy of Amines. Retrieved from [Link][6]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. lookchem.com [lookchem.com]

- 4. 4-(Dimethoxymethyl)-piperidine CAS#: 188646-83-5 [m.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Piperidine - Wikipedia [en.wikipedia.org]

The Synthetic Cornerstone: A Technical Guide to 4-(Dimethoxymethyl)piperidine

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the success of a synthetic campaign. Among the vast arsenal of available intermediates, 4-(Dimethoxymethyl)piperidine (CAS No. 188646-83-5) has emerged as a versatile and valuable scaffold. This technical guide provides an in-depth exploration of its synthesis, physicochemical properties, reactivity, and critical applications, particularly as a precursor to key pharmaceutical intermediates.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a multitude of natural products and clinically approved drugs.[1] Its prevalence stems from its ability to impart favorable physicochemical properties, such as improved solubility and bioavailability, and to serve as a versatile scaffold for three-dimensional diversification, enabling fine-tuning of interactions with biological targets. This compound serves as a stable, protected form of the often less stable piperidine-4-carbaldehyde, making it an ideal intermediate for multi-step syntheses.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 188646-83-5 | [3][4] |

| Molecular Formula | C₈H₁₇NO₂ | [5] |

| Molecular Weight | 159.23 g/mol | [5] |

| Appearance | Colorless to light yellow liquid | [6] |

| Boiling Point | 196.3 °C at 760 mmHg | [5] |

| Density | 0.951 g/cm³ | [5] |

| Refractive Index | 1.436 | [5] |

| Purity | Typically ≥95-98% | |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light |

Spectroscopic Characterization:

-

¹H NMR: The spectrum would feature signals for the methoxy protons (singlet, ~3.3 ppm), the acetal proton (triplet or doublet of doublets, ~4.2-4.4 ppm), and distinct multiplets for the axial and equatorial protons of the piperidine ring. The N-H proton would likely appear as a broad singlet.

-

¹³C NMR: The spectrum would show characteristic peaks for the methoxy carbons (~52-55 ppm), the acetal carbon (~100-105 ppm), and the carbons of the piperidine ring.

-

Infrared (IR) Spectroscopy: Key absorptions would include N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aliphatic, ~2800-3000 cm⁻¹), and C-O stretching (acetal, ~1050-1150 cm⁻¹).

Synthesis of this compound

The industrial synthesis of this compound is a robust two-step process, starting from readily available 4-pyridinecarboxaldehyde. This process is detailed in Chinese patent CN112661694B and offers high yield and purity.[9]

}

Synthesis of this compound.

Experimental Protocol: Synthesis of this compound[9]

Step 1: Synthesis of 4-(Dimethoxymethyl)pyridine

-

To a suitable reaction vessel, charge 4-pyridinecarboxaldehyde and a methylating agent (e.g., trimethyl orthoformate or dimethyl carbonate) in a molar ratio of 1:2 to 1:4.

-

Add a catalytic amount of a protonic acid (e.g., phosphotungstic acid) or a solid acid catalyst.

-

Stir the mixture at a temperature between 20°C and 80°C for 4 to 12 hours.

-

Upon completion of the reaction (monitored by GC or TLC), the crude 4-(dimethoxymethyl)pyridine can be isolated and used in the next step.

Step 2: Synthesis of this compound

-

Dissolve the 4-(dimethoxymethyl)pyridine obtained in the previous step in an organic solvent (e.g., methanol or methyl acetate) in a pressure reactor.

-

Add a noble metal supported catalyst, such as Ruthenium on silica (Ru/SiO₂), to the solution.

-

Purge the reactor with nitrogen, and then introduce hydrogen gas to a pressure of 2-4 MPa.

-

Heat the reaction mixture to between 40°C and 100°C and stir for 2 to 12 hours.

-

After the reaction is complete, cool the mixture to room temperature and filter to recover the catalyst.

-

The filtrate is concentrated under reduced pressure to yield this compound as a colorless to light yellow liquid. This process reports yields of ≥96% and purity of ≥99%.[9]

Reactivity and Synthetic Utility

The synthetic utility of this compound lies in the orthogonal reactivity of its two key functional groups: the secondary amine of the piperidine ring and the aldehyde-protecting dimethyl acetal.

}

Key reaction pathways of this compound.

4.1 Reactions at the Piperidine Nitrogen

The secondary amine of the piperidine ring is nucleophilic and readily undergoes reactions with various electrophiles.

4.1.1 N-Alkylation

N-alkylation introduces an alkyl group onto the piperidine nitrogen. This is a fundamental transformation for building more complex molecular architectures. A typical procedure involves the reaction with an alkyl halide in the presence of a base to neutralize the hydrogen halide formed.[10]

General Experimental Protocol: N-Alkylation

-

Dissolve this compound in a suitable aprotic solvent such as acetonitrile or DMF.

-

Add a base, for example, potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA).

-

Add the alkylating agent (e.g., benzyl bromide) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up typically involves filtering off any inorganic salts, removing the solvent under reduced pressure, and purifying the product by column chromatography or distillation.

4.1.2 N-Acylation

N-acylation with acyl chlorides or anhydrides provides the corresponding amides. This reaction is often used to introduce specific functional groups or to modify the electronic properties of the piperidine nitrogen.

General Experimental Protocol: N-Acylation

-

Dissolve this compound in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a non-nucleophilic base such as triethylamine (Et₃N) or DIPEA to act as an acid scavenger.

-

Cool the solution in an ice bath and add the acylating agent (e.g., benzoyl chloride) dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Upon completion, the reaction is typically quenched with water or a saturated aqueous solution of sodium bicarbonate.

-

The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification is usually achieved by column chromatography.[11]

4.2 Hydrolysis of the Dimethyl Acetal

The dimethoxymethyl group is a protecting group for the aldehyde functionality. It is stable under basic and neutral conditions but can be readily hydrolyzed back to the aldehyde in the presence of aqueous acid.[12] This deprotection unmasks the reactive aldehyde for subsequent transformations.

General Experimental Protocol: Acetal Hydrolysis

-

Dissolve this compound in a mixture of an organic solvent (e.g., THF or acetone) and water.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

-

Stir the reaction mixture at room temperature. The progress of the hydrolysis can be monitored by TLC or GC.

-

Once the reaction is complete, neutralize the acid with a base (e.g., sodium bicarbonate).

-

Extract the product, piperidine-4-carbaldehyde, with a suitable organic solvent.

-

The organic extracts are dried and the solvent is removed. The resulting aldehyde can often be used in the next step without further purification.

Application in Pharmaceutical Synthesis: A Precursor to Donepezil

One of the most significant applications of this compound is its role as a precursor to 1-benzyl-4-formylpiperidine, a key intermediate in the synthesis of Donepezil.[13][14] Donepezil (marketed as Aricept) is a reversible inhibitor of the enzyme acetylcholinesterase and is widely used for the treatment of Alzheimer's disease.[15]

The synthesis of Donepezil often involves an aldol condensation between 5,6-dimethoxy-1-indanone and 1-benzyl-4-formylpiperidine.[15] The latter can be prepared from this compound in a two-step sequence: N-benzylation followed by acetal hydrolysis.

}

Synthetic pathway to a key Donepezil intermediate.

This synthetic strategy highlights the utility of this compound as a stable and easily handled source of the crucial piperidine-4-carbaldehyde moiety, enabling the efficient construction of complex drug molecules like Donepezil.

Conclusion

This compound is a strategically important building block in modern organic and medicinal chemistry. Its straightforward, high-yielding synthesis and the orthogonal reactivity of its functional groups make it an invaluable intermediate. The ability to unmask a reactive aldehyde from a stable acetal precursor, combined with the versatility of the piperidine nitrogen for further functionalization, provides chemists with a powerful tool for the synthesis of complex targets. Its role as a precursor in the synthesis of the anti-Alzheimer's drug Donepezil underscores its significance in the pharmaceutical industry. As the demand for novel therapeutics with piperidine scaffolds continues to grow, the importance of well-characterized and versatile intermediates like this compound will undoubtedly increase.

References

-

U.S. National Library of Medicine. "Donepezil". PubChem. [Link]

-

Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]

- Google Patents.

-

Gaonkar, S. L., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Asian Journal of Chemistry, 29(9), 1999-2004. [Link]

-

Cabilio, S., et al. (2015). Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters, 6(11), 1087-1091. [Link]

-

LookChem. "Cas 188646-83-5,this compound". LookChem. [Link]

-

ResearchGate. "Procedure for N-alkylation of Piperidine?". ResearchGate. [Link]

-

Sciencemadness.org. "Piperidine from the hydrolysis of piperine". Sciencemadness.org. [Link]

- Google Patents. "CN112661694B - Preparation method of 4- (dimethoxymethyl) -piperidine".

-

Semantic Scholar. "An efficient method for N-acylation of amides through internal nucleophilic catalysis". Semantic Scholar. [Link]

-

U.S. National Library of Medicine. "this compound". PubChem. [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. chemshuttle.com [chemshuttle.com]

- 3. 188646-83-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. This compound | C8H17NO2 | CID 18678521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 188646-83-5,this compound | lookchem [lookchem.com]

- 6. file.chemscene.com [file.chemscene.com]

- 7. 188646-83-5|this compound|BLD Pharm [bldpharm.com]

- 8. 188646-83-5 | this compound | Piperidines | Ambeed.com [ambeed.com]

- 9. CN112661694B - Preparation method of 4- (dimethoxymethyl) -piperidine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Sciencemadness Discussion Board - Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. US6844440B2 - Process for the preparation of donepezil - Google Patents [patents.google.com]

- 14. scispace.com [scispace.com]

- 15. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Synthon: A Technical Guide to the Applications of 4-(Dimethoxymethyl)piperidine in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the piperidine moiety stands as a cornerstone of molecular design, featuring prominently in a vast array of pharmaceuticals and biologically active compounds. Its prevalence underscores the continuous need for versatile and efficiently functionalized piperidine building blocks. Among these, 4-(Dimethoxymethyl)piperidine has emerged as a crucial synthon, offering a stable, protected precursor to the highly reactive 4-formylpiperidine. This guide provides an in-depth exploration of the synthesis, strategic applications, and experimental protocols involving this compound, equipping researchers with the knowledge to leverage this valuable intermediate in their synthetic endeavors.

The Strategic Advantage of this compound: A Protected Aldehyde

The utility of this compound lies in the dimethoxymethyl group, which serves as a robust protecting group for the 4-formyl functionality. The free aldehyde in 4-formylpiperidine is susceptible to self-condensation, oxidation, and other undesired side reactions, particularly under basic or oxidative conditions often employed for the functionalization of the piperidine nitrogen. The acetal group in this compound is stable to a wide range of reaction conditions, including N-alkylation and N-arylation, allowing for the selective modification of the piperidine nitrogen without compromising the latent aldehyde. This strategic protection is paramount in multi-step syntheses, ensuring high yields and purity of the desired N-substituted 4-formylpiperidine intermediates upon a straightforward deprotection step.

Synthesis of this compound: A Scalable and Efficient Route

The industrial preparation of this compound is a testament to its importance as a chemical intermediate. A common and efficient method involves a two-step process starting from 4-pyridinecarboxaldehyde[1].

Step 1: Acetal Formation

The first step is the protection of the aldehyde group of 4-pyridinecarboxaldehyde as a dimethyl acetal. This is typically achieved by reacting the starting material with a methylating agent, such as trimethyl orthoformate or methanol in the presence of an acid catalyst[1].

Step 2: Pyridine Ring Reduction

The resulting 4-(dimethoxymethyl)pyridine is then subjected to catalytic hydrogenation to reduce the pyridine ring to a piperidine ring. This is commonly carried out using a noble metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere[1].

This synthetic approach is highly efficient, with reported yields exceeding 95%, making this compound a readily accessible and cost-effective building block for both laboratory-scale research and large-scale pharmaceutical production[1].

Experimental Protocol: Synthesis of this compound [1]

Part A: Synthesis of 4-(Dimethoxymethyl)pyridine

-

To a solution of 4-pyridinecarboxaldehyde in methanol, add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, neutralize the acid with a base (e.g., sodium bicarbonate).

-

Remove the methanol under reduced pressure.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-(dimethoxymethyl)pyridine.

Part B: Synthesis of this compound

-

Dissolve the 4-(dimethoxymethyl)pyridine obtained in a suitable solvent such as ethanol or methanol.

-

Add a catalytic amount of a hydrogenation catalyst (e.g., 5% Pd/C).

-

Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 50-100 psi).

-

Stir the reaction vigorously at room temperature or with gentle heating.

-

Monitor the reaction for the uptake of hydrogen.

-

Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain this compound.

Core Applications in Multi-Step Synthesis: A Gateway to Complex Piperidines

The primary application of this compound is as a surrogate for 4-formylpiperidine in the synthesis of N-substituted 4-formylpiperidine derivatives. These derivatives are key intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals for treating neurological disorders.

A representative workflow involves the following key transformations:

Caption: General synthetic workflow utilizing this compound.

N-Functionalization: Building the Piperidine Core

The secondary amine of this compound is readily functionalized through various standard organic transformations. The stability of the dimethoxyacetal group allows for a broad range of reaction conditions.

N-Alkylation:

Standard N-alkylation protocols can be employed using alkyl halides or sulfonates in the presence of a base.

Experimental Protocol: N-Benzylation of this compound

-

Dissolve this compound in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Add a base, such as potassium carbonate or triethylamine, to the solution.

-

To the stirred mixture, add benzyl bromide dropwise at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-benzyl-4-(dimethoxymethyl)piperidine.

Reductive Amination:

A more versatile method for introducing a variety of substituents is through reductive amination with aldehydes or ketones.

Experimental Protocol: Reductive Amination with Benzaldehyde

-

Dissolve this compound and benzaldehyde in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add a mild reducing agent, such as sodium triacetoxyborohydride (STAB), portion-wise to the stirred solution.

-

Stir the reaction at room temperature until the starting materials are consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the product by chromatography.

Deprotection: Unveiling the Aldehyde

The crucial step in this synthetic strategy is the deprotection of the dimethoxyacetal to reveal the formyl group. This is typically achieved under acidic conditions.

Caption: Mechanism of acid-catalyzed deprotection of the dimethoxyacetal.

Experimental Protocol: Acid-Catalyzed Hydrolysis

-

Dissolve the N-substituted this compound in a mixture of a water-miscible solvent like acetone or tetrahydrofuran (THF) and an aqueous acid solution (e.g., 1-2 M hydrochloric acid).

-

Stir the reaction mixture at room temperature. The progress of the hydrolysis can be monitored by TLC or GC-MS.

-

Once the reaction is complete, neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the N-substituted 4-formylpiperidine.

Downstream Transformations of the Aldehyde

The newly deprotected 4-formylpiperidine derivative is a versatile intermediate that can undergo a wide array of subsequent chemical transformations, allowing for the introduction of further molecular complexity.

Table 1: Common Reactions of N-Substituted 4-Formylpiperidines

| Reaction Type | Reagents | Product Type |

| Wittig Reaction | Phosphonium ylides (Ph₃P=CHR) | Alkenes |

| Reductive Amination | Amines (RNH₂), NaBH(OAc)₃ | Substituted Amines |

| Grignard Reaction | Grignard reagents (RMgX) | Secondary Alcohols |

| Oxidation | Mild oxidizing agents (e.g., PDC) | Carboxylic Acids |

| Henry Reaction | Nitroalkanes, base | β-Nitro Alcohols |

Case Study: Synthesis of Donepezil Precursors

A prominent example illustrating the utility of this strategy is in the synthesis of precursors for Donepezil, a medication used to treat Alzheimer's disease. The core of Donepezil contains a benzyl-substituted piperidine moiety. While many synthetic routes to Donepezil exist, the use of N-benzyl-4-formylpiperidine is a key convergent step. The synthesis of this crucial intermediate can be efficiently achieved using this compound as the starting material, following the N-benzylation and subsequent deprotection steps outlined above. This approach avoids the handling of the potentially unstable N-benzyl-4-formylpiperidine over multiple steps.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its role as a stable, protected precursor to 4-formylpiperidine allows for the clean and efficient N-functionalization of the piperidine ring, followed by a straightforward deprotection to unveil the reactive aldehyde. This strategy provides a robust and reliable pathway for the synthesis of complex N-substituted 4-formylpiperidine derivatives, which are crucial intermediates in the development of new pharmaceuticals. The methodologies and protocols detailed in this guide are intended to provide researchers and drug development professionals with the practical knowledge to effectively incorporate this important synthon into their synthetic programs, ultimately accelerating the discovery of novel bioactive molecules.

References

-

Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

- Preparation method of 4-(dimethoxymethyl)-piperidine. CN112661694B. (2021). Google Patents.

Sources

A Comprehensive Spectroscopic Guide to 4-(Dimethoxymethyl)piperidine

Abstract

4-(Dimethoxymethyl)piperidine is a valuable heterocyclic building block in medicinal chemistry and synthetic organic chemistry.[1][2] Its structure, featuring a piperidine scaffold and a protected aldehyde in the form of a dimethyl acetal, offers versatile handles for further chemical modification. Accurate structural confirmation and purity assessment are paramount for its effective use in complex synthetic pathways. This technical guide provides a detailed analysis of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental spectroscopic principles and data from analogous structures, offering a robust framework for the characterization of this compound.

Molecular Structure and Spectroscopic Overview

The key to interpreting the spectroscopic data of this compound lies in understanding its constituent parts: the saturated piperidine ring and the dimethoxymethyl (acetal) group at the C4 position. The piperidine ring provides a flexible aliphatic framework, while the acetal group introduces unique spectroscopic markers.

Sources

The Unexplored Therapeutic Potential of 4-(Dimethoxymethyl)piperidine Derivatives: A Technical Guide for Drug Discovery

Introduction: The Piperidine Scaffold as a Privileged Structure in Medicinal Chemistry

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its conformational flexibility and ability to engage in diverse molecular interactions make it a versatile and highly sought-after building block in the design of novel therapeutics. The functionalization of the piperidine ring, particularly at the 4-position, has been a fruitful strategy for modulating the pharmacological properties of these molecules, leading to the discovery of potent agents for a range of diseases.[1][2]

This technical guide delves into the untapped potential of a specific class of piperidine-based compounds: 4-(Dimethoxymethyl)piperidine derivatives . While direct research on the biological activities of this particular family of compounds is limited, this document will provide a comprehensive overview of the known biological activities of structurally analogous 4-substituted piperidine derivatives. By examining the structure-activity relationships of these related compounds, we can extrapolate the potential therapeutic applications of this compound derivatives and provide a strategic framework for their synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical space in the pursuit of innovative therapeutics.

The this compound Scaffold: A Gateway to Novel Chemical Diversity

The this compound scaffold presents a unique combination of structural features that make it an intriguing starting point for drug discovery. The dimethoxymethyl group, a protected aldehyde, offers a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities at the 4-position of the piperidine ring. This latent reactivity opens up avenues for the synthesis of a wide range of derivatives with potentially novel biological activities.

The synthesis of the parent compound, this compound, is a well-established process, providing a readily accessible starting material for further chemical exploration. This accessibility, coupled with the potential for diverse functionalization, makes the this compound scaffold an attractive platform for the development of new chemical entities.

Potential Therapeutic Applications: Insights from Structurally Related Piperidine Derivatives

While specific biological data on this compound derivatives is scarce, the extensive research on other 4-substituted piperidines provides a strong foundation for predicting their potential therapeutic applications. The following sections will explore key therapeutic areas where piperidine derivatives have shown significant promise, with a focus on how the unique properties of the dimethoxymethyl group could be leveraged to design novel and effective drug candidates.

Anticancer Activity: Targeting Proliferation and Survival of Cancer Cells

Piperidine-containing compounds have demonstrated significant potential as anticancer agents, with several derivatives currently in clinical use or undergoing preclinical development.[2][3] The mechanism of action of these compounds is often linked to their ability to interfere with key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Insights from Analogous Compounds:

Derivatives of 4-piperidone, a closely related structural analog of this compound, have been shown to exhibit potent cytotoxic activity against a range of cancer cell lines.[2] For instance, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have been reported to reduce the growth of various hematological cancer cell lines and induce apoptosis by upregulating the expression of pro-apoptotic genes such as p53 and Bax.[2]

Hypothesized Mechanism of Action for this compound Derivatives:

The dimethoxymethyl group in this compound can be readily converted to a formyl group (aldehyde), which can then participate in various chemical reactions to introduce pharmacophores known to be important for anticancer activity. For example, the aldehyde can be used as a precursor for the synthesis of chalcone-like structures or other Michael acceptors, which are known to interact with nucleophilic residues in key cancer-related proteins, leading to their inactivation.

Diagram: Potential Anticancer Mechanism of Action

Caption: A generalized workflow for the biological evaluation of novel compounds.

Experimental Protocols: A Framework for Investigation

To facilitate the exploration of the biological activities of this compound derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Protocol:

-

Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Compound Dilution: Prepare serial two-fold dilutions of the this compound derivatives in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add a standardized volume of the microbial inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet underexplored, area of chemical space for the discovery of novel therapeutics. Based on the extensive body of research on structurally related 4-substituted piperidine derivatives, it is highly probable that derivatives of this compound will exhibit a range of valuable biological activities, including anticancer, antimicrobial, and neurological effects. The versatile chemistry of the dimethoxymethyl group provides a powerful tool for the synthesis of diverse libraries of compounds for biological screening.

This technical guide has provided a comprehensive overview of the potential therapeutic applications of this compound derivatives and has outlined a strategic framework for their synthesis and biological evaluation. It is our hope that this guide will inspire further research in this promising area and ultimately lead to the discovery of new and effective drugs for the treatment of a wide range of human diseases.

References

-

Greeshma, K. P., & Muthulingam, S. (2017). A REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PIPERIDIN-4-ONES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 8(5), 1967-1971. [Link]

-

Al-Ghorbani, M., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Pharmaceuticals, 15(8), 998. [Link]

-

Dalil, D., et al. (2014). (PDF) Antimicrobial activity of 2, 6 di-substituted piperidine 4-one derivatives. ResearchGate. [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

-

Hofinger, M., et al. (2022). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Molecules, 27(15), 4945. [Link]

-

D'hooghe, M., & De Kimpe, N. (2006). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Current organic chemistry, 10(6), 677-710. [Link]

-

Froimowitz, M., et al. (1991). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of medicinal chemistry, 34(5), 1718-1725. [Link]

-

Costantino, L., et al. (2005). Synthesis and structure-activity relationships of 1-aralkyl-4-benzylpiperidine and 1-aralkyl-4-benzylpiperazine derivatives as potent sigma ligands. Journal of medicinal chemistry, 48(1), 159-167. [Link]

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpsr.com [ijpsr.com]

- 3. The relationship between structure and antioxidative activity of piperidine nitroxides - PubMed [pubmed.ncbi.nlm.nih.gov]

commercial suppliers and purity of 4-(Dimethoxymethyl)piperidine

An In-Depth Technical Guide to the Commercial Sourcing and Purity Assessment of 4-(Dimethoxymethyl)piperidine

Introduction: The Strategic Importance of a Key Building Block

This compound (CAS No. 188646-83-5) is a vital heterocyclic building block for professionals in pharmaceutical research and chemical synthesis. As a functionalized piperidine derivative, it serves as a crucial intermediate in the construction of more complex molecular architectures. The piperidine scaffold itself is a highly privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of diseases.[1][2] The utility of these compounds means that the success of a multi-step synthesis and the reproducibility of research data are fundamentally dependent on the quality of the starting materials.

This guide provides a senior application scientist's perspective on navigating the commercial landscape for this compound. It moves beyond catalogue specifications to establish a robust framework for supplier qualification, purity verification, and the establishment of self-validating quality control protocols. The focus is on the causality behind experimental choices, ensuring that researchers and drug development professionals can source and utilize this reagent with confidence.

Part 1: Commercial Sourcing and Supplier Qualification

Sourcing a chemical intermediate like this compound requires more than identifying a supplier with the lowest price. For research and development, consistency is paramount. Batch-to-batch variability in purity and impurity profiles can introduce unforeseen complications, leading to failed reactions, irreproducible biological data, and significant project delays. Therefore, a systematic approach to supplier qualification is the foundational step in ensuring project integrity.

A variety of chemical suppliers list this compound, often with different stated purity grades. While these catalogue values provide an initial filter, they should not be the sole basis for selection.

Table 1: Representative Commercial Suppliers and Advertised Purity

| Supplier | Distributor/Brand | Advertised Purity | CAS Number | Reference |

| Sigma-Aldrich | ChemScene LLC | 95% | 188646-83-5 | |

| ChemScene | - | 99.68% (GC) | 188646-83-5 | [3] |

| Apollo Scientific | - | 98% | 188646-83-5 | [4] |

| Sigma-Aldrich | Ambeed, Inc. | 98% | 188646-83-5 | [5] |

| Moldb | - | NLT 98% | 188646-83-5 | [6] |

| Chempure | - | 95% | 188646-83-5 | [7] |

The Rationale for Rigorous Qualification

The advertised purity is a useful but incomplete metric. The critical information lies in the batch-specific Certificate of Analysis (CoA) . A CoA provides the actual analytical results for the specific lot of material being purchased, not a general specification.

Causality: Why is the CoA so important?

-

Actual Purity vs. Specification: A product might be specified as ">95% pure," but a specific batch could be 99% pure. This difference can be critical for sensitive applications or when exact stoichiometry is required.

-

Analytical Methods Used: The CoA discloses the methods used for purity assessment (e.g., GC, HPLC, NMR). This allows you to judge if the testing is appropriate for your needs. Gas Chromatography (GC) is a common and suitable method for this volatile compound.[3]

-

Impurity Profile: A comprehensive CoA may list identified or unidentified impurities. This is arguably the most important data, as minor impurities can sometimes interfere with subsequent reactions or biological assays.

Supplier Qualification Workflow

A structured qualification process mitigates the risk of sourcing substandard material. The following workflow is recommended for critical applications.

Caption: A logical workflow for qualifying commercial chemical suppliers.

Part 2: Purity Specifications and Potential Impurities

The required purity of this compound is dictated by its intended application. For initial hit-finding in a drug discovery campaign, a 95% purity might be acceptable. However, for lead optimization or process development, where structure-activity relationships are being finely tuned, >98% purity is often necessary to ensure that the observed effects are from the target compound and not an unknown impurity.

Understanding the Impurity Profile

The synthesis of this compound typically involves two key steps: the protection of 4-pyridinecarboxaldehyde as a dimethyl acetal, followed by the reduction of the pyridine ring to a piperidine.[8] This process informs the likely impurity profile.

Table 2: Purity Grades and Likely Process-Related Impurities

| Purity Grade | Description | Potential Impurities | Rationale |

| 95-98% | Standard grade suitable for initial screening and some synthetic applications. | 4-(Dimethoxymethyl)pyridine | Incomplete reduction of the aromatic ring. |

| 4-Piperidinecarboxaldehyde | Hydrolysis of the dimethyl acetal group. | ||

| Residual Solvents (e.g., Methanol) | From the acetal formation or purification steps. | ||

| >99% | High-purity grade for sensitive applications (e.g., catalyst screening, GMP synthesis). | Trace levels of the above impurities. | More rigorous purification (e.g., distillation, chromatography) has been performed. |

| Water | Amines can be hygroscopic; water can interfere with moisture-sensitive reactions. |

A patent for the synthesis of this compound reports achieving a final purity of ≥99% with a yield of ≥96%, demonstrating that high-purity material is synthetically accessible.[8]

Part 3: Analytical Methods for In-House Quality Control

Relying solely on a supplier's CoA is not a self-validating system. Best practice in a regulated or quality-driven environment demands orthogonal, in-house verification of the material's identity and purity upon receipt.

Incoming Material QC Workflow

Caption: A standard workflow for the quality control of incoming raw materials.

Experimental Protocol 1: Identity Confirmation by ¹H NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the chemical structure of an organic molecule. It provides unambiguous evidence of the carbon-hydrogen framework, ensuring the material is indeed this compound. A Certificate of Analysis from ChemScene confirms the use of this technique for structural confirmation.[3]

Methodology:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. Ensure the sample is fully dissolved.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the peaks and assign them to the corresponding protons in the structure. The chemical shifts (δ) should be consistent with the expected structure and match reference data if available.

Experimental Protocol 2: Purity Assessment by Gas Chromatography (GC)

Causality: this compound is a liquid with a boiling point of approximately 196°C, making it well-suited for analysis by Gas Chromatography.[9] GC with a Flame Ionization Detector (FID) provides excellent separation of volatile components and allows for accurate quantification of the main peak area relative to impurity peaks (area percent method).

Methodology:

-

Sample Preparation: Prepare a solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as Methanol or Isopropanol.

-

Instrumentation:

-

GC System: Agilent 7890 or equivalent.

-

Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector: Split/Splitless, 250°C, Split ratio 50:1.

-

Detector: FID, 280°C.

-

Carrier Gas: Helium or Hydrogen, constant flow (e.g., 1.0 mL/min).

-

-

Oven Program:

-

Initial Temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Final Hold: Hold at 250°C for 5 minutes.

-

-

Injection: Inject 1 µL of the prepared sample.

-

Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Part 4: Handling and Storage

Causality: Proper handling and storage are crucial to maintain the purity and stability of the reagent. The acetal functional group is sensitive to acid-catalyzed hydrolysis, and the piperidine nitrogen can be susceptible to oxidation.

-

Storage Conditions: The material should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen). Recommended storage temperature is typically 2-8°C to minimize degradation.[3][5] It should also be protected from light.[3]

-

Safety: this compound is classified as a hazardous substance. Review the Safety Data Sheet (SDS) before handling. It is typically labeled as corrosive and an irritant, requiring the use of appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

Conclusion

This compound is a valuable intermediate for researchers in drug discovery and chemical development. The integrity of this key building block is fundamental to achieving reliable and reproducible results. By moving beyond simple catalogue specifications and implementing a robust, multi-step process of supplier qualification and in-house analytical verification, scientists can mitigate risks associated with material quality. This structured approach, grounded in an understanding of the compound's chemistry and potential impurities, ensures that research and development efforts are built on a foundation of quality-assured materials.

References

- Google Patents. CN112661694B - Preparation method of 4- (dimethoxymethyl) -piperidine.

-

LookChem. Cas 188646-83-5,this compound. [Link]

-

Organic Chemistry Portal. Piperidine synthesis. [Link]

-

Autefa. The Role of Piperidine Derivatives in Pharmaceutical Synthesis. [Link]

-

PharmaCompass.com. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

Defense Technical Information Center. Piperidine Synthesis. [Link]

-

National Center for Biotechnology Information. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. [Link]

-

Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. file.chemscene.com [file.chemscene.com]

- 4. 188646-83-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. This compound | 188646-83-5 [sigmaaldrich.com]

- 6. 188646-83-5 | this compound - Moldb [moldb.com]

- 7. This compound 95% 188646-83-5 | Chempure [chempure.in]

- 8. CN112661694B - Preparation method of 4- (dimethoxymethyl) -piperidine - Google Patents [patents.google.com]

- 9. Cas 188646-83-5,this compound | lookchem [lookchem.com]

- 10. 188646-83-5 | this compound | Piperidines | Ambeed.com [ambeed.com]

An In-depth Technical Guide to the Molecular Structure of 4-(Dimethoxymethyl)piperidine

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 4-(Dimethoxymethyl)piperidine (CAS No. 188646-83-5), a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The guide elucidates the compound's structure through a multi-faceted analysis, integrating detailed synthesis protocols, in-depth interpretation of spectroscopic data, and an exploration of its chemical reactivity and applications. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this document serves as a practical resource for scientists working with this and related piperidine scaffolds.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in over twenty classes of pharmaceuticals and numerous natural alkaloids underscores its importance as a privileged scaffold in drug design[1]. The ring's sp³-hybridized carbon atoms provide a three-dimensional geometry that allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets[2]. Piperidine derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antiviral, analgesic, and antipsychotic properties[3].

This compound serves as a particularly useful intermediate. It combines the robust piperidine core with a protected aldehyde in the form of a dimethyl acetal. This acetal group is stable under neutral and basic conditions but can be readily hydrolyzed under mild acidic conditions to reveal the reactive aldehyde functionality. This chemical handle allows for a plethora of subsequent chemical modifications, making it an invaluable tool for constructing more complex molecules in a controlled, stepwise fashion. The acetal itself can be considered a pH-sensitive linkage, a feature increasingly exploited in targeted drug delivery systems to release active payloads in the acidic microenvironments of tumors or within cellular endosomes[4][5][6].

This guide will systematically deconstruct the molecular identity of this compound, from its synthesis to its detailed structural confirmation.

Physicochemical and Structural Properties

This compound is a liquid at room temperature with a molecular formula of C₈H₁₇NO₂[7]. A summary of its key physicochemical properties is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 188646-83-5 | [8][9] |

| Molecular Formula | C₈H₁₇NO₂ | [7] |

| Molecular Weight | 159.23 g/mol | [9] |

| Boiling Point | 196.3 ± 10.0 °C at 760 mmHg | [7][8] |

| Density | 0.951 ± 0.06 g/cm³ | [9] |

| Physical Form | Liquid | [9] |

| pKa (Predicted) | 10.14 ± 0.10 | [8] |

The fundamental structure of the molecule consists of a central piperidine ring substituted at the C4 position.

Synthesis and Purification

The synthesis of this compound is efficiently achieved via a two-step process starting from 4-pyridinecarboxaldehyde. This method, detailed in patent literature, provides high yield and purity, making it suitable for scalable production[10].

Synthesis Workflow

The overall synthetic strategy involves two key transformations:

-

Acetalization: Protection of the aldehyde group of 4-pyridinecarboxaldehyde as a dimethyl acetal.

-

Hydrogenation: Reduction of the aromatic pyridine ring to the saturated piperidine ring.

This sequence is logically sound, as the pyridine ring is robust and compatible with the acidic conditions often used for acetal formation. Attempting the hydrogenation first would yield 4-piperidinecarboxaldehyde, which is less stable and prone to self-condensation or oxidation.

Detailed Experimental Protocol

The following protocol is adapted from the procedure described in patent CN112661694B[10].

Step 1: Synthesis of 4-(Dimethoxymethyl)pyridine

-

To a reaction vessel, add 4-pyridinecarboxaldehyde and a methylating agent (e.g., trimethyl orthoformate).

-

Add a protonic acid catalyst (e.g., p-toluenesulfonic acid) or a solid acid catalyst.

-

Heat the reaction mixture to a temperature between 20°C and 80°C.

-

Maintain the reaction for 4 to 12 hours, monitoring for the consumption of the starting material by a suitable method (e.g., TLC or GC).

-

Upon completion, neutralize the catalyst and remove the excess methylating agent and solvent under reduced pressure to yield crude 4-(dimethoxymethyl)pyridine. This intermediate is often of sufficient purity for the subsequent step.

Step 2: Synthesis of this compound

-

Dissolve the crude 4-(dimethoxymethyl)pyridine from Step 1 in a suitable organic solvent (e.g., methanol or ethanol).

-

Add a noble metal supported catalyst (e.g., Palladium on carbon (Pd/C) or Ruthenium on carbon (Ru/C)).

-

Seal the reaction vessel and purge with nitrogen gas.

-

Pressurize the vessel with hydrogen gas to 2-4 MPa.

-

Heat the reaction to a temperature between 40°C and 100°C.

-

Maintain vigorous stirring for 2-12 hours until hydrogen uptake ceases.

-

Cool the reaction to room temperature and carefully vent the excess hydrogen pressure.

-

Filter the reaction mixture to remove the solid catalyst. The catalyst can be recovered and recycled.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the resulting crude product by vacuum distillation to obtain this compound as a high-purity liquid.

Self-Validation: The success of the synthesis is validated by the high reported yield (≥96%) and purity (≥99%). The final product's identity and purity must be confirmed by spectroscopic analysis as detailed in the following section[10].

Elucidation of the Molecular Structure

Confirming the structure of a synthesized molecule is a critical, self-validating step in any chemical workflow. A combination of spectroscopic techniques provides unambiguous evidence for the connectivity and chemical environment of every atom in the molecule.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different proton environments, their connectivity, and their relative numbers. The ¹H NMR spectrum for this compound, as reported in patent literature, confirms the expected structure[10].

Table 2: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.31 | s | 6H | -O-CH₃ | Singlet indicates six equivalent protons on the two methoxy groups, with no adjacent protons to couple with. |

| ~3.05 | m | 2H | Piperidine C2/C6 (axial) | Protons on carbons adjacent to the nitrogen are deshielded. The axial protons typically appear upfield of the equatorial protons. |

| ~2.58 | m | 2H | Piperidine C2/C6 (equatorial) | Equatorial protons adjacent to nitrogen. The multiplet structure arises from coupling to both the geminal axial proton and the adjacent C3/C5 protons. |

| ~1.70 | m | 3H | Piperidine C3/C5 (axial) + C4 | Complex multiplet region. The proton at C4 and the axial protons at C3/C5 are expected in this range. |

| ~1.20 | m | 2H | Piperidine C3/C5 (equatorial) | The equatorial protons at C3/C5 are typically shifted upfield relative to their axial counterparts. |

| Variable | br s | 1H | N-H | The N-H proton signal is often broad and its chemical shift is highly dependent on solvent and concentration. |

Note: The exact chemical shifts and multiplicities for the piperidine ring protons can be complex due to the chair conformation and second-order coupling effects. The assignments provided are based on typical ranges for substituted piperidines.[11][12]

¹³C NMR Spectroscopy (Predicted)

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Predicted Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~105.5 | C H(OCH₃)₂ | The acetal carbon is highly deshielded by two electronegative oxygen atoms, typically appearing in the 90-110 ppm range[13]. |

| ~53.0 | -O-C H₃ | The two equivalent methoxy carbons, shielded relative to the acetal carbon but deshielded by the attached oxygen. |

| ~46.5 | Piperidine C 2 / C 6 | Carbons adjacent to the nitrogen atom appear in the 45-50 ppm range for simple piperidines. |

| ~41.0 | Piperidine C 4 | The substituted carbon of the piperidine ring. Its shift is influenced by the attached dimethoxymethyl group. |

| ~29.0 | Piperidine C 3 / C 5 | Carbons beta to the nitrogen atom are more shielded and appear further upfield. |

Note: These are predicted values. Actual experimental values may vary slightly.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

-

N-H Stretch: A moderate, sharp peak is expected in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine. This peak may be broadened by hydrogen bonding.

-

C-H Stretch: Strong, sharp peaks are expected just below 3000 cm⁻¹ (2850-2960 cm⁻¹) corresponding to the sp³ C-H bonds of the piperidine ring and methoxy groups.

-

C-O Stretch: Strong, characteristic C-O stretching bands for the acetal group are expected in the 1050-1150 cm⁻¹ region. This is often a complex region with multiple strong peaks.

-

N-H Bend: A moderate bending vibration may be visible around 1590-1650 cm⁻¹.

Mass Spectrometry (Predicted)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its formula and structure.

-

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight, 159.23. In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z ≈ 160.2.

-

Key Fragmentation Pathways: The fragmentation of piperidine derivatives is often dominated by cleavage of the bond alpha to the nitrogen atom (α-cleavage)[14]. For acetals, a common fragmentation is the loss of an alkoxy group.

-

Loss of -OCH₃: A primary fragmentation would be the loss of a methoxy radical (•OCH₃, mass 31) to form a stable oxonium ion at m/z 128.

-

α-Cleavage of the Ring: Cleavage of the C2-C3 or C5-C6 bond can lead to various ring-opened fragments.

-

Loss of the Side Chain: Cleavage of the bond between the piperidine ring and the dimethoxymethyl group could result in a fragment at m/z 84, corresponding to the piperidin-4-yl cation.

-

Chemical Reactivity and Applications

The utility of this compound stems from the distinct reactivity of its two core components: the piperidine nitrogen and the latent aldehyde (acetal).

-

Piperidine Nitrogen: The secondary amine is nucleophilic and basic. It can be readily alkylated, acylated, or used in reductive amination reactions to install various substituents on the nitrogen atom. This is a common strategy in drug discovery to modulate properties like solubility, basicity, and receptor affinity.

-

Acetal Hydrolysis: The dimethoxymethyl group is a stable protecting group for the aldehyde. It can be selectively removed under mild acidic aqueous conditions (e.g., dilute HCl, acetic acid) to unmask the 4-formyl group[1][4]. This aldehyde can then participate in a wide array of subsequent reactions, such as Wittig reactions, aldol condensations, or further reductive aminations, providing a powerful entry point for complex molecular synthesis. The pH-sensitive nature of this group makes it a valuable linker for prodrugs or targeted delivery systems designed to release their payload in acidic environments[15].